molecular formula C14H12N2O5S2 B2980735 4-Nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate CAS No. 874302-76-8

4-Nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate

Cat. No. B2980735
M. Wt: 352.38
InChI Key: JHDROZPIXZYTMZ-UHFFFAOYSA-N
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Description

“4-Nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate” is a chemical compound with the CAS Number: 874302-76-8 . It is an aliphatic linker featuring a thiol-reactive 2-thiopyridine and an amine-reactive 4-nitrophenyl carbonate . It has a molecular weight of 352.39 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H12N2O5S2/c17-14(21-12-6-4-11(5-7-12)16(18)19)20-9-10-22-23-13-3-1-2-8-15-13/h1-8H,9-10H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 352.39 . The physical form can be either liquid or solid . The boiling point is predicted to be 527.7±50.0 °C .

Scientific Research Applications

Kinetic Studies and Reaction Mechanisms

  • Kinetics and Pyridinolysis Mechanisms

    The kinetics and mechanisms of the pyridinolysis of similar compounds, like 4-nitrophenyl and 2,4-dinitrophenyl S-methyl thiocarbonates, have been studied, providing insights into the reaction processes of related nitrophenyl carbonates (Castro et al., 2004).

  • Reactivity with Pyridines

    Similar compounds, such as methyl 4-nitrophenyl, ethyl 4-nitrophenyl, and ethyl 2,4-dinitrophenyl thionocarbonates, have been studied for their reactivity with pyridines, shedding light on the behavior of nitrophenyl carbonates in such reactions (Castro et al., 1997).

Synthesis and Characterization of Derivatives

  • Synthesis and Binding Studies

    Poly(vinyl alcohol) samples functionalized with 4-nitrophenyl carbonate groups show the potential for specific binding interactions, indicating the utility of 4-nitrophenyl carbonates in creating functional polymers (García-Oteiza et al., 1997).

  • Peptide Chemistry Applications

    2-(Trimethylsilyl)ethyl-4-nitrophenyl carbonate has been used as a reagent in peptide chemistry, highlighting the role of nitrophenyl carbonates in the synthesis of N alpha-protected amino acids (Wünsch et al., 1981).

Mechanistic Insights and Chemical Behavior

  • Mechanistic Analysis of Reactions

    Studies on 4-nitrophenyl, 2,4-dinitrophenyl, and 2,4,6-trinitrophenyl methyl carbonates with substituted phenoxide ions provide insights into the mechanistic pathways that could be relevant for 4-nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate (Castro et al., 2001).

  • Functionalization of Dextran

    The modification of dextran with 4-nitrophenyl chloroformate, a related compound, and its subsequent reaction with model amines, demonstrate the versatile chemical behavior and potential applications of nitrophenyl carbonates (Ramírez et al., 1995).

Safety And Hazards

The safety information for this compound includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 . The signal word is “Warning” and it is classified under the GHS07 pictogram .

Future Directions

The compound has potential applications in the field of drug delivery, specifically in the creation of antibody-drug conjugates (ADCs) . It could be used for the targeted delivery of therapeutics to specific cells or tissues, which could have significant implications in the treatment of various diseases.

properties

IUPAC Name

(4-nitrophenyl) 2-(pyridin-2-yldisulfanyl)ethyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5S2/c17-14(21-12-6-4-11(5-7-12)16(18)19)20-9-10-22-23-13-3-1-2-8-15-13/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDROZPIXZYTMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SSCCOC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate

Citations

For This Compound
8
Citations
X Yang, I Dogan, VR Pannala, S Kootala, J Hilborn… - Polymer …, 2013 - pubs.rsc.org
We have developed a nanoprodrug that enables the uptake by cancer cells and the subsequent intracellular activation. The nanoprodrug is composed of a cancer cell-targeting …
Number of citations: 26 pubs.rsc.org
X Deng, R Mai, C Zhang, D Yu, Y Ren, G Li… - European Journal of …, 2021 - Elsevier
To ameliorate the deficiencies (eg solubility, membrane permeability and non-selective cytotoxicity) of paclitaxel (PTX), we synthesized a “smart” PDC (peptide-drug conjugate), by …
Number of citations: 36 www.sciencedirect.com
Z Zhang, YA Lin, SY Kim, L Su… - Journal of …, 2020 - jneuroinflammation.biomedcentral …
Neuroinflammation mediated by microglia plays a central role in the pathogenesis of perinatal/neonatal brain injury, including cerebral palsy (CP). Therapeutics mitigating …
A Latorre, P Couleaud, A Aires, AL Cortajarena… - European Journal of …, 2014 - Elsevier
In this study, a general approach for the multifunctionalization of magnetic nanoparticles (MNPs) with drugs (Doxorubicin and Gemcitabine) and targeting moieties (Nucant …
Number of citations: 70 www.sciencedirect.com
C Batisse, E Dransart, RA Sarkouh, L Brulle… - European journal of …, 2015 - Elsevier
A key challenge in anticancer therapy is to gain control over the biodistribution of cytotoxic drugs. The most promising strategy consists in conjugating drugs to tumor-targeting carriers, …
Number of citations: 37 www.sciencedirect.com
PF Chiu, CK Chang, PS Huang, YY Lin… - Journal of Medicinal …, 2023 - ACS Publications
Irinotecan (1), a prodrug of SN38 (2) approved by the US Food and Drug Administration for treating colorectal cancer, lacks specificity and causes many side effects. To increase the …
Number of citations: 3 pubs.acs.org
S Li - 2019 - scholarworks.gsu.edu
Locating at the outer surface of cells, glycans and their glycoconjugates play multitude of roles in biological processes. Among these, protein O-GlcNAcylation is involved in a variety of …
Number of citations: 2 scholarworks.gsu.edu
AB Latorre Lozano - 2021 - Universidad Complutense de Madrid
Number of citations: 2

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